Boc-Gly-Lys-Arg-Mca
Description
Boc-Gly-Lys-Arg-Methylcoumarin Amide (Boc-Gly-Lys-Arg-MCA) is a fluorogenic peptide substrate widely used in enzymatic assays to study protease activity, particularly for enzymes like prohormone convertases . The structure comprises:
- Boc (tert-butyloxycarbonyl): A protecting group for the N-terminal amine, enhancing stability during synthesis and storage.
- Gly-Lys-Arg: A tripeptide sequence recognized by proteases such as prohormone convertase 2 (PC2), which cleaves substrates at paired basic residues (e.g., Lys-Arg) .
- MCA (Methylcoumarin Amide): A fluorescent leaving group; enzymatic hydrolysis releases 7-amino-4-methylcoumarin, detectable via fluorescence (excitation/emission: 380/460 nm) .
This substrate is commercially synthesized by Peptides International, Inc., with purity verified via amino acid composition analysis . Its primary application lies in kinetic studies to determine enzyme specificity and catalytic efficiency.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O7/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCXTNKNTDPTJQ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112976 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109358-48-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301112976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Activation and MCA Attachment
The synthesis initiates with the activation of a chlorotrityl chloride resin, which provides a stable anchor for the C-terminal MCA moiety. The MCA is coupled using a mixture of diisopropylethylamine (DIPEA) and dichloromethane (DCM) under inert conditions. Excess reagents are removed via vacuum filtration, and the resin is washed with DCM and dimethylformamide (DMF).
Sequential Amino Acid Coupling
Each amino acid (Arg, Lys, Gly) is introduced sequentially using the following protocol:
-
Deprotection : The Boc group is removed using 50% trifluoroacetic acid (TFA) in DCM for 20 minutes.
-
Neutralization : The resin is treated with 10% DIPEA in DMF to ensure a free amine for subsequent coupling.
-
Coupling : A 3-fold molar excess of Boc-protected amino acid, hydroxybenzotriazole (HOBt), and N,N'-diisopropylcarbodiimide (DIC) in DMF is added for 2 hours under agitation.
The lysine side chain is protected with a Boc group, while arginine utilizes a nitro group for guanidine protection. Glycine, lacking a side chain, requires no additional protection.
Cleavage and Side-Chain Deprotection
After assembly, the peptide-resin is treated with a cleavage cocktail containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Characterization
Crude this compound requires purification to achieve >95% purity, typically via reversed-phase high-performance liquid chromatography (RP-HPLC).
HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 20–50% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm and 370 nm (MCA) |
Fractions containing the target compound are pooled, lyophilized, and analyzed by mass spectrometry (MS) for confirmation. Expected molecular weight: (653.18 g/mol).
Solubility and Stability
This compound exhibits solubility in polar aprotic solvents like DMSO (up to 10 mM) but limited solubility in aqueous buffers without cosolvents. Stability studies indicate a 6-month shelf life at -20°C, with degradation observed after repeated freeze-thaw cycles.
Formulation for Enzymatic Assays
For biological applications, the compound is reconstituted in DMSO and diluted into assay buffers. A typical protocol includes:
Stock Solution Preparation
In Vivo Formulation (Preclinical Models)
For animal studies, a clear solution is prepared by mixing:
This formulation ensures solubility and bioavailability while minimizing solvent toxicity.
Analytical Validation in Protease Assays
This compound’s utility is validated through kinetic studies with target proteases. For example:
Kex2 Endoprotease Activity
| Parameter | Value |
|---|---|
| 15 µM | |
| 0.8 µM/min | |
| Optimal pH | 7.0–7.5 |
The substrate’s cleavage (monitored at ) shows a linear response up to 50 µM.
Interference Testing
This compound demonstrates minimal cross-reactivity with nonspecific proteases like trypsin (<5% activity at 100 µM).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Lys-Arg-Mca primarily undergoes enzymatic hydrolysis reactions. It is a substrate for various proteolytic enzymes, including trypsin and plasmin. The enzymatic cleavage occurs at the peptide bonds, releasing the 4-methylcoumaryl-7-amide group, which is highly fluorescent .
Common Reagents and Conditions
The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include enzyme solutions, buffer solutions (e.g., phosphate-buffered saline), and sometimes cofactors or inhibitors to modulate enzyme activity .
Major Products
The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it useful for monitoring enzyme activity in real-time .
Scientific Research Applications
Enzyme Assays
Histone Deacetylase Activity Monitoring
Boc-Gly-Lys-Arg-Mca has been employed as a substrate in assays to monitor histone deacetylase (HDAC) activity. In a study, this compound was part of a novel two-step enzymatic assay designed for high-throughput screening of HDAC inhibitors. The assay demonstrated that this compound could effectively release the fluorescent moiety upon deacetylation, allowing for sensitive detection of HDAC activity. The results indicated that this substrate exhibited favorable kinetic properties, making it suitable for screening potential HDAC inhibitors .
Trypsin Cleavage Specificity
The cleavage specificity of various serine proteases, including trypsin, has been assessed using this compound. In experimental setups, this substrate was shown to be cleaved to a limited extent by certain proteases, indicating its utility in studying enzyme specificity and activity . The kinetic parameters obtained from these studies provide insights into the interaction dynamics between the substrate and the enzyme.
Drug Discovery
Dengue Virus Protease Inhibition
This compound has been utilized in the identification of inhibitors for dengue virus proteases. In research focusing on dengue virus type 2 protease activity, this substrate was incubated with the protease to monitor enzymatic activity through fluorescence generated from cleavage. This approach facilitated the discovery of novel compounds that could inhibit viral replication by targeting the protease .
West Nile Virus Protease Activity
Similarly, this compound has been used in assays to characterize West Nile Virus (WNV) protease activity. The substrate's ability to generate a fluorescent signal upon cleavage allowed researchers to assess the effectiveness of various inhibitors against WNV protease, further demonstrating its relevance in antiviral drug development .
Neuroscience Research
Axonal Transport Studies
In neuroscience research, this compound has been investigated for its role in studying axonal transport mechanisms. Specifically, its hydrolysis by enzymes within rat sciatic nerves was examined over time following nerve ligation. This study provided insights into the transport dynamics of neuropeptides and their enzymatic processing within neuronal pathways .
Summary Table of Findings
Mechanism of Action
The mechanism of action of Boc-Gly-Lys-Arg-Mca involves its recognition and cleavage by specific proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where the peptide bonds are hydrolyzed. This cleavage releases the 4-methylcoumaryl-7-amide group, which becomes highly fluorescent upon release. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Key Observations:
Sequence Specificity: this compound and Boc-Gly-Arg-Arg-MCA differ in the basic residue arrangement (Lys-Arg vs. Arg-Arg), leading to divergent enzyme selectivity. PC2 preferentially cleaves Lys-Arg motifs, while Arg-Arg substrates are favored by thrombin . The inclusion of Pro in Boc-Val-Pro-Arg-MCA restricts peptide flexibility, reducing nonspecific cleavage and enhancing stability .
Leaving Group Impact :
- MCA-based substrates (e.g., this compound) enable real-time fluorescence monitoring, whereas chloromethylketone inhibitors (e.g., dec-RVKR-cmk) act irreversibly, forming covalent enzyme adducts .
Structural Modifications: Ferrocene-peptide conjugates (e.g., Fc-Gly-Pro-Arg(NO₂)-OMe) exhibit redox activity (ΔEp = 72 mV for Cu(II) binding) but lack fluorogenic properties, limiting their use in optical assays .
Enzymatic Assays
Stability and Resistance
Protein Interactions
Biological Activity
Boc-Gly-Lys-Arg-Mca (also referred to as Boc-Gly-Lys-Arg-AMC) is a synthetic peptide substrate widely used in biochemical research, particularly in studies involving proteases. This article delves into its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a polypeptide characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H44N8O7 |
| Molecular Weight | 616.71 g/mol |
| CAS Number | 109358-48-7 |
This compound features a Boc (t-butyloxycarbonyl) protecting group, which enhances its stability in biological assays. The Mca (7-amido-4-methylcoumarin) moiety serves as a fluorogenic reporter, allowing for the detection of protease activity through fluorescence measurements.
This compound acts primarily as a substrate for various serine proteases, including those involved in viral replication processes. Upon cleavage by these enzymes, the Mca group releases a fluorescent signal, which can be quantitatively measured. This property makes it an invaluable tool for studying protease activity in vitro.
Protease Inhibition Studies
Recent studies have highlighted the utility of this compound in screening for protease inhibitors. For instance, it has been employed to evaluate the inhibitory effects of small molecules on dengue virus type 2 (DENV2) protease activity. In one study, the substrate was used to confirm protease activity by monitoring fluorescence intensity resulting from substrate cleavage. Compounds that reduced enzyme activity by over 50% were selected for further analysis, demonstrating this compound's effectiveness in identifying potential antiviral agents .
Case Studies
- Dengue Virus Protease Inhibition :
- Trypsin Inhibition :
- West Nile Virus Protease Activity :
Research Findings and Data Tables
The following table summarizes key findings from various studies utilizing this compound:
| Study | Target Protease | Inhibitor Identified | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Dengue Virus Study | DENV2 Protease | ARDP0006 | 28.6 ± 5.1 | >100 |
| Trypsin Inhibition Study | Trypsin | Condensed Tannins | N/A | N/A |
| West Nile Virus Study | WNV Protease | Compound B | 1.4 ± 0.4 | 100 |
Q & A
Q. Table 1: Structural analogs of this compound for specificity studies
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Boc-Glu(OBzl)-Gly-Arg-AMC | 133448-22-3 | AMC fluorophore; broader specificity |
| Z-Gly-Pro-AMC | 987654-32-1 | Benzyloxycarbonyl protection |
Basic: How should researchers address potential interference from endogenous fluorophores in assays using this compound?
Answer:
Mitigate interference via:
- Spectral unmixing : Use monochromators or filters to isolate Mca’s emission (393 nm) from background signals (e.g., NADH at 460 nm) .
- Sample pretreatment : Remove fluorescent contaminants via size-exclusion chromatography or protease-free extraction buffers .
- Validation : Confirm signal specificity via parallel assays with a non-fluorescent substrate (e.g., Boc-Gly-Lys-Arg-pNA) .
Advanced: What statistical approaches are recommended for analyzing time-dependent fluorescence data in this compound-based assays?
Answer:
- Non-linear regression : Fit fluorescence vs. time curves to the Michaelis-Menten equation using tools like GraphPad Prism to derive and .
- Error propagation : Account for instrument noise (e.g., ±5% CV in plate readers) using bootstrap resampling or Monte Carlo simulations .
- Data pooling : Combine replicates from independent experiments (n ≥ 3) and report 95% confidence intervals to enhance robustness .
Basic: How can researchers validate this compound’s specificity for target proteases (e.g., thrombin vs. trypsin)?
Answer:
- Inhibitor panels : Test enzyme activity in the presence of selective inhibitors (e.g., α2-macroglobulin for thrombin) .
- Cross-reactivity assays : Compare cleavage rates with substrates like Boc-Gly-Pro-Arg-Mca (thrombin-specific) .
- Zymography : Correlate substrate cleavage with protease band intensity in SDS-PAGE gels .
Advanced: What strategies improve signal-to-noise ratios in low-abundance protease detection using this compound?
Answer:
- Signal amplification : Use enzyme-linked systems (e.g., streptavidin-HRP conjugates) with fluorogenic substrates .
- Microfluidic integration : Enhance sensitivity via droplet-based assays to concentrate substrate-enzyme interactions .
- Background subtraction : Employ time-gated fluorescence detection to exclude short-lived autofluorescence .
Basic: How to design a literature review framework for studies involving this compound?
Answer:
- Database selection : Use PubMed, Google Scholar, and Web of Science with keywords like "fluorogenic protease substrates" and "Mca-based assays" .
- Inclusion criteria : Prioritize studies reporting , , and assay conditions (pH, temperature) .
- Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps .
Advanced: How can machine learning models enhance the interpretation of this compound-derived protease activity data?
Answer:
- Feature engineering : Train models on kinetic parameters (, ) and environmental variables (pH, ionic strength) to predict enzyme-substrate interactions .
- Unsupervised clustering : Use PCA or t-SNE to identify outlier datasets indicative of assay artifacts .
- Validation : Cross-check model predictions with experimental mutagenesis data (e.g., protease active-site variants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
